molecular formula C10H13LiN2O2S B2902624 Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2060024-27-1

Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2902624
CAS No.: 2060024-27-1
M. Wt: 232.23
InChI Key: SSLVZVBPDCREHR-UHFFFAOYSA-M
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Description

Structural Significance of 1,3-Thiazole Derivatives in Medicinal Chemistry

The 1,3-thiazole ring system, characterized by a sulfur atom at position 1 and a nitrogen atom at position 3, serves as a privileged scaffold in drug design due to its dual electronic and steric properties. The sulfur atom’s polarizability enables π-π stacking interactions with aromatic residues in binding pockets, while the nitrogen participates in hydrogen-bonding networks critical for target recognition. For example, thiazole-containing inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) achieve IC50 values below 0.1 μM by forming a halogen bond between the thiazole’s C4 position and the kinase’s hinge region.

Conformational analysis reveals that the thiazole’s planar structure allows for optimal alignment with protein surfaces. In the anticancer compound 4-(4-chlorophenyl)-2-(2-hydrazinyl)thiazole, the thiazole ring orients the hydrazine side chain into a hydrophobic pocket of histone acetyltransferase, enabling submicromolar inhibition. This geometric precision is further enhanced by substituents at the C2 and C4 positions, which fine-tune electron distribution. A 2023 review cataloged 17 clinically approved thiazole-based drugs, noting that 76% feature electron-withdrawing groups (EWGs) at C4 to stabilize enol tautomers and enhance bioavailability.

Table 1: Recent Thiazole-Based Drug Candidates and Their Targets

Compound Target Activity (IC50) Key Structural Feature
Sorafenib analog VEGFR-2 0.059 μM 4-(3,4-Dimethoxyphenyl)thiazole
CPTH2 Histone acetyltransferase 2.1 μM 2-Hydrazinylthiazole
Compound 4b c-Met kinase 8.3 nM 5-Nitrothiazole with cyclopropylamide

The thiazole’s compatibility with diverse synthetic routes—including Hantzsch condensation and cyclization of thioamides—enables rapid derivatization. A 2022 study synthesized 48 thiazole analogs via microwave-assisted Hantzsch reactions, achieving yields above 85% while introducing fluorinated side chains to enhance blood-brain barrier penetration.

Role of Cyclopropane Substituents in Bioactive Molecule Design

Cyclopropane’s 60° bond angles impose torsional strain (approximately 27 kcal/mol), conferring unique reactivity and conformational rigidity. In lithium 2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate, the 1-cyclopropylethylamino group adopts a puckered conformation that minimizes steric clash with the thiazole’s sulfur atom, as evidenced by density functional theory (DFT) calculations. This geometry positions the cyclopropane’s methylene groups for van der Waals interactions with hydrophobic enzyme subpockets.

Cyclopropane rings serve as isosteres for alkenes, tert-butyl groups, and even aromatic systems. For instance, replacing an isopropyl group with cyclopropane in VHL ligands improved binding affinity 9-fold by reducing steric bulk while maintaining lipophilicity (LogP decreased from 3.1 to 2.4). Similarly, cyclopropane-containing analogs of prasugrel exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation.

Table 2: Cyclopropane-Containing Drugs and Their Applications

Drug/Natural Product Structure Target/Activity Benefit of Cyclopropane
Larotaxel α-Cyclopropyl ketone Microtubule stabilization Enhanced metabolic stability
Bisgersolanolide Fused cyclopropane-lactone Antifungal Conformational rigidity
VHL Ligand 2 Cyclopropylamide E3 ubiquitin ligase Improved ligand efficiency

The cyclopropane’s strain energy also facilitates ring-opening reactions that covalently modify biological targets. Pyrimidine derivatives with cyclopropane substituents inhibit dihydrofolate reductase (DHFR) via nucleophilic attack on the strained ring, forming a covalent adduct with catalytic aspartate residues. This mechanism underpins the irreversible inhibition observed in cyclopropane-containing antifolates.

In lithium 2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate, the cyclopropane likely enhances target residence time by restricting rotation around the ethylamino linker. Molecular dynamics simulations of analogous compounds show that cyclopropane substituents reduce the entropic penalty of binding by 2.3 kcal/mol compared to linear alkyl chains. This effect is critical for high-affinity interactions with flexible binding sites, such as those in receptor tyrosine kinases.

Properties

IUPAC Name

lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVZVBPDCREHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate is a lithium salt that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse interactions in biological systems. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Lithium 2 2 1 cyclopropylethylamino 1 3 thiazol 4 yl acetate\text{Lithium 2 2 1 cyclopropylethylamino 1 3 thiazol 4 yl acetate}

This structure includes:

  • A lithium ion (Li^+)
  • A thiazole ring containing sulfur and nitrogen
  • A cyclopropylethylamine moiety

These components contribute to the compound's unique chemical properties and potential biological effects.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazole Derivative : Cyclopropylethylamine reacts with thiourea to form the thiazole derivative.
  • Acetylation : The thiazole derivative undergoes acetylation to introduce the acetyl group.
  • Lithium Salt Formation : The acetylated thiazole derivative is treated with lithium hydroxide or lithium carbonate to form the lithium salt.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antidepressant Effects

Lithium compounds are well-known for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. Studies suggest that this specific lithium salt may enhance serotonin signaling pathways, contributing to its antidepressant effects .

2. Neuroprotective Properties

The thiazole ring structure is associated with neuroprotective activities. Compounds with thiazole moieties have been shown to exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress .

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. The thiazole derivatives are often linked to antibacterial activity against various pathogens .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting its potential as an adjunct therapy in mood disorders .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function. This highlights its potential role in neurodegenerative disease management .

Comparative Analysis

Compound NameStructural FeatureBiological Activity
This compoundCyclopropyl groupAntidepressant, Neuroprotective
Lithium carbonateBasic lithium saltMood stabilizer
Lithium chlorideBasic lithium saltCardiac output measurement

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The 2-position of the thiazole ring is a critical site for functional diversity. Key analogs include:

Compound Name 2-Position Substituent Key Features Reference
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate 1-Cyclopropylethylamino Bulky cyclopropane ring; potential for enhanced metabolic stability -
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate (LD-1546) 2-Fluorophenyl Aromatic substituent; increased lipophilicity and π-π stacking potential
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate Acetamido (partially saturated thiazole) Hydrogen-bonding capacity; reduced ring rigidity
Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate 2-Amino-2-oxoethyl Amide group; improved aqueous solubility

Analysis :

  • The cyclopropylethylamino group in the target compound introduces a strained cyclopropane ring, which may reduce conformational flexibility and enhance resistance to enzymatic degradation compared to aromatic (e.g., fluorophenyl) or saturated (e.g., dihydro-thiazole) substituents .
  • In contrast, amide-containing groups (e.g., 2-amino-2-oxoethyl in ) improve solubility via hydrogen bonding .

Variations in the Acetate Moiety

The acetic acid group at the 4-position is modified as esters or salts in analogs:

Compound Name Acetate Form Implications Reference
This compound Lithium salt (carboxylate) High solubility in polar solvents; ionic interactions -
Ethyl 2-(2-formylaminothiazol-4-yl)acetate (OR-1062) Ethyl ester Lipophilic; requires esterase activation
2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid Free carboxylic acid pH-dependent solubility; potential for salt formation

Analysis :

  • The lithium salt form of the target compound offers superior aqueous solubility compared to esterified analogs (e.g., OR-1062), which are more lipophilic and may require metabolic activation .
  • The free carboxylic acid in allows for pH-dependent behavior, enabling tailored formulation strategies, whereas the lithium salt provides immediate ionic bioavailability .

Physicochemical Properties

  • Solubility : The lithium salt form of the target compound surpasses ester derivatives (e.g., LD-1546, OR-1062) in polar solvents but may exhibit lower membrane permeability than lipophilic analogs .
  • Metabolic Stability: The cyclopropylethylamino group’s steric bulk may hinder cytochrome P450-mediated metabolism, extending half-life compared to smaller substituents (e.g., acetamido in ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Lithium 2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate with high purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloacetates. For example, cyclopropylethylamine can react with a thiazole precursor (e.g., 2-bromoacetate derivatives) under reflux in polar aprotic solvents like DMF. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) ensures removal of unreacted amines and byproducts. Intermediate characterization by TLC and mass spectrometry is critical to confirm reaction progress .

Q. Which analytical techniques are most effective for structural confirmation of this lithium thiazole derivative?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ⁷Li) is essential for confirming the lithium coordination and thiazole ring integrity. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography, if feasible, provides definitive structural proof, as seen in related thiazole-acetate salts .

Q. How does pH affect the stability of the compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C. Use HPLC to monitor degradation over 24–72 hours. The lithium ion’s solubility and thiazole ring stability are pH-dependent: acidic conditions may protonate the amino group, while alkaline conditions risk ester hydrolysis. Sodium analogs show improved stability at neutral pH, suggesting similar behavior for the lithium salt .

Q. What solvent systems are compatible with this compound for use in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are optimal for reactions involving palladium catalysts (e.g., Suzuki-Miyaura coupling). Avoid protic solvents to prevent lithium displacement. Solubility tests in THF, acetonitrile, and dichloromethane are recommended for reaction design. Preferential solvation effects should be analyzed via UV-Vis spectroscopy .

Q. Which purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (using water/ethyl acetate) removes inorganic salts. Recrystallization from ethanol/water mixtures enhances purity. For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water gradient is advised. Monitor purity via melting point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for cyclocondensation. Machine learning models trained on thiazole reaction datasets (e.g., bond dissociation energies) prioritize viable reagents and conditions, reducing trial-and-error experimentation .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For inconsistent IC₅₀ values, assess membrane permeability (via PAMPA) and plasma protein binding. Cross-reference with structural analogs (e.g., benzothiazole-acetates) to isolate substituent-specific effects. Statistical meta-analysis of dose-response curves mitigates variability .

Q. How to design SAR studies focusing on the cyclopropylethylamino moiety’s role in bioactivity?

  • Methodological Answer : Synthesize analogs with (a) cyclopropane ring substitutions (e.g., methyl groups), (b) varied alkyl chain lengths, and (c) alternative amino protectors (e.g., Boc vs. Fmoc). Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Molecular dynamics simulations (AMBER or GROMACS) model steric and electronic interactions of the cyclopropane group .

Q. What in silico methods predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

  • Methodological Answer : Docking studies (AutoDock Vina) using NMDA receptor crystal structures (PDB: 4TLM) identify binding poses. MD simulations (100 ns) assess stability of the lithium-thiazole complex in the binding pocket. Pharmacophore modeling (MOE) highlights critical features like the acetate’s negative charge and thiazole’s π-π stacking potential. Validate predictions with electrophysiology (patch-clamp) .

Q. How to resolve discrepancies in spectroscopic data during impurity profiling?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish between isomeric byproducts. LC-MS/MS with ion mobility separation resolves co-eluting impurities. For trace metal contaminants (e.g., residual lithium), ICP-MS provides quantitative analysis. Cross-validate with XPS if surface impurities are suspected. Reference databases (e.g., PubChem) aid in identifying unknown peaks .

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